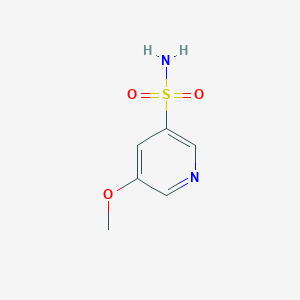

5-Methoxypyridine-3-sulfonamide

Description

5-Methoxypyridine-3-sulfonamide derivatives are a class of heterocyclic compounds featuring a pyridine core substituted with a methoxy group and a sulfonamide moiety. A representative example is 5-(3,6-dihydro-2H-pyran-4-yl)-2-methoxy-N-(2-methylpyridin-4-yl)pyridine-3-sulfonamide (referred to as "7VT" in ), which has the molecular formula C₁₇H₁₉N₃O₄S . The structure includes a methoxy group at the 2-position of the pyridine ring, a dihydropyranyl substituent at the 5-position, and a sulfonamide group linked to a 2-methylpyridin-4-yl moiety.

Properties

IUPAC Name |

5-methoxypyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-11-5-2-6(4-8-3-5)12(7,9)10/h2-4H,1H3,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJVYTDXWIAKRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CN=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through the reaction of 5-methoxypyridine with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide .

Industrial Production Methods

Industrial production of 5-Methoxypyridine-3-sulfonamide may involve large-scale sulfonation and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxypyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to form a sulfonic acid.

Substitution: The methoxy and sulfonamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated pyridine derivatives, sulfonic acids, and various substituted pyridine compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

5-Methoxypyridine-3-sulfonamide has been studied for its potential as an anticancer agent. It acts primarily as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for cell growth and proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by decreasing the phosphorylation of AKT, a downstream effector of PI3K signaling .

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens. Sulfonamides, including derivatives like this compound, are known to be effective against both Gram-positive and Gram-negative bacteria. They have been utilized in treating infections such as tonsillitis and urinary tract infections . The incorporation of specific functional groups can enhance their antibacterial efficacy, making them valuable in combating resistant strains of bacteria .

Biological Research

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in critical biological pathways. Its ability to modulate the PI3K/mTOR signaling pathway suggests potential applications in treating diseases characterized by dysregulated cell proliferation, such as cancer .

Cell Cycle Regulation

Studies have shown that this compound can affect cell cycle progression, particularly inducing cell cycle arrest at the G0/G1 phase. This property is particularly relevant for therapeutic strategies aimed at controlling tumor growth .

Industrial Applications

Chemical Synthesis

In organic synthesis, this compound serves as a building block for the preparation of more complex molecules. Its versatility allows it to be used as a precursor in synthesizing other biologically active compounds . The compound's stability and reactivity make it suitable for various chemical reactions, including coupling reactions that yield valuable intermediates for pharmaceuticals and agrochemicals .

Material Science

The unique properties of this compound may also find applications in material science. Its functional groups could contribute to developing new materials with specific properties, although this area requires further exploration .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer agent targeting PI3K/mTOR pathways; antimicrobial properties against various pathogens |

| Biological Research | Enzyme inhibition; modulation of cell cycle; potential use in cancer therapeutics |

| Industrial Chemistry | Building block for organic synthesis; precursor for pharmaceuticals; potential material science applications |

Case Studies

- Anticancer Study : A study evaluated the antiproliferative effects of this compound on human tumor cell lines (HeLa and MCF7). The results indicated significant inhibition of cell growth at concentrations as low as 1 µM after 72 hours of treatment .

- Antimicrobial Efficacy : Research demonstrated that derivatives of sulfonamides exhibited enhanced antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications on compounds like this compound were crucial for improving their pharmacological profiles .

Mechanism of Action

The mechanism of action of 5-Methoxypyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are involved in cell proliferation, survival, and metabolism. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues with Varying Sulfonamide Substituents

The sulfonamide group’s substituents significantly influence physicochemical and pharmacokinetic (PK) properties:

- N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (): Sulfonamide substituent: 2,4-Difluorophenyl. The bromine atom at the pyridine 5-position may improve lipophilicity (logP) but reduce metabolic stability . Synthesis: Achieved in 91% yield via pyridine-mediated coupling, indicating efficient reactivity of the 5-bromo-2-methoxypyridin-3-amine precursor .

8-(Methylsulfonamido)-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-2,3-dihydrothiazolo[3,2-a]pyridine-3-carboxamide ():

Pyridine Ring Substitution Patterns

Substituents on the pyridine ring modulate electronic properties and steric effects:

- 7VT (): Substituents: Methoxy (position 2), dihydropyranyl (position 5).

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

5-Methoxypyridine-3-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been identified as a promising inhibitor of key enzymes involved in cancer pathways, especially the phosphoinositide 3-kinase/mammalian target of rapamycin (PI3K/mTOR) signaling pathway. This pathway is critical for regulating cell growth, proliferation, and survival, making it a significant target for cancer treatment.

The compound's mechanism of action involves the formation of hydrogen bonds with specific amino acids in the active sites of target enzymes, enhancing its inhibitory effects. Notably, it has shown strong binding affinity to PI3Kα and mTOR, which are crucial for tumor cell proliferation .

Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on PI3K and mTOR. The compound's effectiveness was assessed through enzyme inhibition assays and cell proliferation assays, indicating a dual inhibitory action on both targets .

Table 1: Inhibitory Potency of this compound

Cell Proliferation and Apoptosis

In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, in HCT-116 colorectal cancer cells, the compound effectively blocked the phosphorylation of AKT, a downstream effector in the PI3K signaling pathway, leading to reduced cell proliferation and increased apoptosis .

Table 2: Effects on Cell Lines

Case Studies

- Case Study on Cancer Cell Lines : In a study involving various human tumor cell lines (including breast and colorectal cancers), this compound demonstrated comparable or superior antiproliferative activity against resistant cancer types when compared to traditional chemotherapeutics like paclitaxel .

- Molecular Docking Studies : Molecular docking simulations have been employed to elucidate the binding interactions between this compound and its target enzymes. These studies revealed multiple hydrogen bonds and hydrophobic interactions that contribute to its high potency as an inhibitor of PI3Kα and mTOR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.